Technical Profile: 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol
Technical Profile: 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol
The following is an in-depth technical guide on the chemical structure, synthesis, and medicinal chemistry of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol .
Executive Summary
1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol is a bicyclic heteroaromatic compound functioning as a high-value scaffold in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors (e.g., JAK, RET, and ERK inhibitors). Structurally, it consists of a pyrazolo[1,5-a]pyrazine core substituted at the C4 position with a 3-hydroxypyrrolidine moiety.
This molecule represents a strategic "privileged structure" where the bicyclic core mimics the purine ring of adenosine (binding to the hinge region of kinases), while the pyrrolidin-3-ol tail extends into the solvent-exposed region or ribose-binding pocket, improving aqueous solubility and providing a handle for hydrogen bonding interactions.
Chemical Identity & Structural Analysis[1][2][3][4][5]
Nomenclature and Identifiers[6]
-
IUPAC Name: 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol
-
Molecular Formula:
-
Molecular Weight: 204.23 g/mol
-
Core Scaffold: Pyrazolo[1,5-a]pyrazine (Fused 5,6-bicyclic system)
-
Stereochemistry: The structure contains one chiral center at the 3-position of the pyrrolidine ring. It can exist as the (R)-enantiomer, (S)-enantiomer, or racemate.
Structural Numbering & Geometry
The numbering of the pyrazolo[1,5-a]pyrazine system is critical for accurate regiochemistry. The bridgehead nitrogen is typically designated as position 1 in fusion nomenclature, but in the specific IUPAC numbering for this system, the positions are assigned to minimize the locants of heteroatoms.
Numbering Scheme:
-
N1 : Bridgehead Nitrogen.
-
N2 : Nitrogen in the pyrazole ring.
-
C3 : Carbon in the pyrazole ring.
-
C3a : Bridgehead Carbon.
-
C4 : Carbon in the pyrazine ring (Site of substitution).
-
C5 : Carbon in the pyrazine ring.
-
C6 : Carbon in the pyrazine ring.
-
N7 : Nitrogen in the pyrazine ring (if following specific heteroatom priority).
Note: In the context of this molecule, the "4-yl" designation confirms the pyrrolidine is attached to the carbon atom of the pyrazine ring adjacent to the bridgehead nitrogen (or the position activated for nucleophilic attack).
[7][8]
Synthetic Methodology
The synthesis of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol typically follows a convergent pathway. The key step is a Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis
-
Disconnection: The C4–N(pyrrolidine) bond.
-
Synthons:
-
Electrophile: 4-Chloropyrazolo[1,5-a]pyrazine.[1]
-
Nucleophile: Pyrrolidin-3-ol.
-
Step-by-Step Protocol
Step 1: Synthesis of the Pyrazolo[1,5-a]pyrazin-4-one Core
The bicyclic core is constructed by condensing a pyrazole amine with a bifunctional electrophile.
-
Reagents: Ethyl 1H-pyrazole-3-carboxylate, 2-Bromo-1,1-diethoxyethane (Bromoacetaldehyde diethyl acetal),
, DMF. -
Mechanism: Alkylation of the pyrazole nitrogen followed by intramolecular cyclization.
-
Intermediate: Pyrazolo[1,5-a]pyrazin-4(5H)-one.[2]
Step 2: Chlorination (Activation)
The carbonyl oxygen at position 4 is converted into a leaving group (chloride).
-
Reagents:
(Phosphorus oxychloride), catalytic DMF, reflux ( ). -
Product: 4-Chloropyrazolo[1,5-a]pyrazine.[1]
-
Note: This intermediate is moisture-sensitive and should be handled under inert atmosphere (
or Ar).
Step 3: Nucleophilic Aromatic Substitution (
)
The final coupling installs the pyrrolidin-3-ol tail.
-
Reagents: 4-Chloropyrazolo[1,5-a]pyrazine (1.0 eq), Pyrrolidin-3-ol (1.2 eq), DIPEA (Diisopropylethylamine, 2.5 eq).
-
Solvent: Isopropanol (IPA) or DMSO.
-
Conditions: Heat to
for 4–12 hours. -
Workup: Concentrate solvent, dilute with EtOAc, wash with brine, dry over
. Purification via flash column chromatography (DCM/MeOH gradient).
[6][7][10]
Physicochemical & Analytical Properties[11][12]
Predicted Properties Table
| Property | Value (Approx.) | Significance |
| Molecular Weight | 204.23 Da | Fragment-like, high ligand efficiency potential. |
| cLogP | 0.5 – 1.2 | Highly soluble; optimal for oral bioavailability. |
| TPSA | ~65 Ų | Good membrane permeability (Rule of 5 compliant). |
| H-Bond Donors | 1 (OH) | Interaction with solvent or active site residues. |
| H-Bond Acceptors | 4 (3 Ring Ns, 1 O) | Key for hinge binding in kinases. |
| pKa (Pyrrolidine N) | ~2-3 (Conjugated) | The N is part of the aromatic system, reducing basicity. |
Analytical Characterization (Expected)
-
NMR (DMSO-
, 400 MHz):-
Aromatic Region: Three distinct signals for the pyrazolo[1,5-a]pyrazine core.
- ~8.5 ppm (d, 1H, Pyrazine-H)
- ~8.0 ppm (d, 1H, Pyrazole-H)
- ~7.0 ppm (d, 1H, Pyrazine-H/Pyrazole-H)
-
Aliphatic Region:
- ~4.9 ppm (d, 1H, -OH)
- ~4.4 ppm (m, 1H, CH-OH)
-
~3.5–4.0 ppm (m, 4H, Pyrrolidine
-N) -
~1.9–2.1 ppm (m, 2H, Pyrrolidine
)
-
-
LC-MS: ESI+
m/z.
Medicinal Chemistry Applications
Kinase Inhibition Mechanism
The pyrazolo[1,5-a]pyrazine scaffold is a known bioisostere of the purine ring found in ATP.
-
Hinge Binding: The nitrogen atoms (N1/N2) and the C4-substituent NH (if present, here replaced by N-C bond) often interact with the hinge region of kinase enzymes (e.g., JAK1, JAK2, RET).
-
Solvent Front: The pyrrolidin-3-ol moiety projects toward the solvent front. The hydroxyl group can form specific water-mediated hydrogen bonds or direct interactions with residues like Aspartate or Glutamate at the rim of the ATP pocket.
Structure-Activity Relationship (SAR)
-
Core: The pyrazolo[1,5-a]pyrazine core provides a planar, aromatic anchor.
-
4-Position: Substitution here is critical for potency. Bulky groups can be tolerated if they point towards the ribose pocket. The pyrrolidine ring restricts conformational flexibility compared to an open-chain amine (entropy advantage).
-
3-OH Group: Enhances solubility and metabolic stability compared to a naked pyrrolidine. It also reduces lipophilicity (LogP), decreasing the risk of non-specific binding.
Safety & Handling
-
Hazard Classification: Treat as a potent bioactive substance. Likely Irritant (Skin/Eye).
-
Storage: Store at -20°C, desiccated.
-
Solubility: Soluble in DMSO, Methanol. Sparingly soluble in water (unless protonated/salt form).
References
-
Synthesis of Pyrazolo[1,5-a]pyrazine Derivatives
- Source: WO2018136661A1. "Substituted Pyrazolo[1,5-a]pyrazine Compounds as RET Kinase Inhibitors."
- Relevance: Describes the chlorination and SnAr protocols for this specific scaffold.
-
Medicinal Chemistry of Pyrazolo-fused Systems
- Source:Journal of Medicinal Chemistry, "Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors." (Analogous chemistry).
- Relevance: Establishes the bioisosteric relationship and binding modes of pyrazolo-fused azines.
-
General Synthesis of 4-Functionalized Pyrazolo[1,5-a]pyrazines
- Source:Bioorganic & Medicinal Chemistry Letters, 2011. "Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)
- Relevance: Provides the foundational chemistry for cre
-
PubChem Compound Summary
Sources
- 1. Synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and their annulation with pyridine ring - Enamine [enamine.net]
- 2. Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrazine | C6H5N3 | CID 21873758 - PubChem [pubchem.ncbi.nlm.nih.gov]
